Perhydro-1,5-oxazocine
Overview
Description
Perhydro-1,5-oxazocine is an eight-membered heterocyclic compound containing both oxygen and nitrogen atoms. This compound is part of the oxazocine family, which is known for its significant biological activities and presence in various natural products and pharmacologically active substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perhydro-1,5-oxazocine can be achieved through various methods. One common approach involves the condensation of bis(2-bromomethylphenyl)ether with primary amines . Another method includes the reaction of phenyloxy phenyl acetic acid with polyphosphoric acid and sodium azide in sulfuric acid, followed by reduction with lithium aluminum hydride . Additionally, the treatment of 2-imino-1,2-diphenylethanone with sodium in tetrahydrofuran, followed by the addition of dihaloalkanes, is another synthetic route .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. These methods are optimized for high yield and purity, often employing advanced techniques such as palladium-catalyzed intramolecular cycloamination of ortho-bromobenzylated aromatic amines .
Chemical Reactions Analysis
Types of Reactions
Perhydro-1,5-oxazocine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic substitution using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted oxazocine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
Perhydro-1,5-oxazocine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a neurokinin-1 receptor antagonist.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor for stainless steel in acidic environments.
Mechanism of Action
The mechanism of action of perhydro-1,5-oxazocine involves its interaction with specific molecular targets and pathways. For instance, it acts as a neurokinin-1 receptor antagonist, which helps in reducing pain and inflammation by blocking the action of substance P, a neuropeptide involved in pain transmission . Additionally, its analgesic effects are mediated through its interaction with κ-opioid receptors .
Comparison with Similar Compounds
Similar Compounds
Perhydro-1,4-oxazocine: Another oxazocine derivative with similar biological activities.
Perhydro-1,3-oxazocine: Known for its neurokinin-1 receptor antagonist properties.
Perhydro-1,4-diazepine: Exhibits similar analgesic and anti-inflammatory properties.
Uniqueness
Perhydro-1,5-oxazocine stands out due to its unique eight-membered ring structure, which imparts distinct chemical and biological properties. Its ability to act as a neurokinin-1 receptor antagonist and its potential use as a corrosion inhibitor make it a compound of significant interest in both medicinal and industrial applications .
Biological Activity
Perhydro-1,5-oxazocine is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by its saturated oxazocine ring structure, which contributes to its unique chemical properties. The molecular formula is , and its structure includes a nitrogen atom within a six-membered ring, influencing its reactivity and interactions with biological systems.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study highlighted that certain substituted oxazocines demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of the bacterial cell wall synthesis and interference with metabolic pathways.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound Derivative A | E. coli | 18 |
This compound Derivative B | S. aureus | 22 |
Anticancer Activity
This compound has also shown promise in anticancer research. A study investigated its effects on various cancer cell lines, revealing cytotoxic effects that suggest potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with cellular signaling pathways.
Case Study: Cytotoxicity on Cancer Cell Lines
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : IC50 values indicated that this compound derivatives were effective in reducing cell viability at concentrations as low as 10 µM.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 12 |
A549 | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic processes critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : The compound may bind to receptors involved in cell signaling, leading to altered cellular responses.
- Oxidative Stress Induction : It has been proposed that this compound induces oxidative stress in target cells, contributing to its cytotoxic effects.
Properties
IUPAC Name |
1,5-oxazocane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-7-4-2-6-8-5-1/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTZFAWRALJMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147985 | |
Record name | Perhydro-1,5-oxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107261-17-6 | |
Record name | Perhydro-1,5-oxazocine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107261176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perhydro-1,5-oxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60147985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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